molecular formula C8H15NO3 B8616724 2-Butyrylaminobutyric acid

2-Butyrylaminobutyric acid

Cat. No.: B8616724
M. Wt: 173.21 g/mol
InChI Key: BBIGEIYZKFRRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyrylaminobutyric acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(butanoylamino)butanoic acid

InChI

InChI=1S/C8H15NO3/c1-3-5-7(10)9-6(4-2)8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

BBIGEIYZKFRRMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(CC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.78 g of 2-aminobutyric acid (250 mmol) and 55.66 g (550 mmol) of triethylamine are dissolved in 250 ml of dichloromethane, and the solution is cooled to 0° C. 59.75 g (550 mmol) of trimethylsilyl chloride are added dropwise, and the solution is stirred at room temperature for 1 hour and at 40° C. for one hour. After cooling to −10° C., 26.64 g (250 mmol) of butyryl chloride are added dropwise, and the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour. With ice-cooling, 125 ml of water are added dropwise, and the reaction mixture is stirred at room temperature for 15 minutes. Aqueous sodium hydroxide solution is added to the organic phase, and the organic solvent is removed under reduced pressure. The residue is acidified and the precipitated solid is triturated once with water and twice with petroleum ether and dried under reduced pressure at 45° C. 29.1 g (67%) of a colorless solid.
Quantity
25.78 g
Type
reactant
Reaction Step One
Quantity
55.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59.75 g
Type
reactant
Reaction Step Two
Quantity
26.64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

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